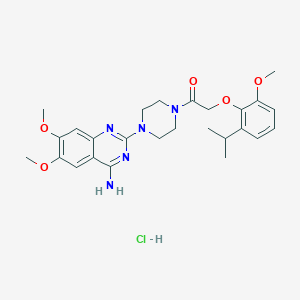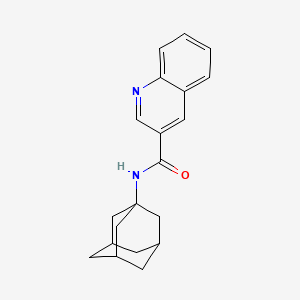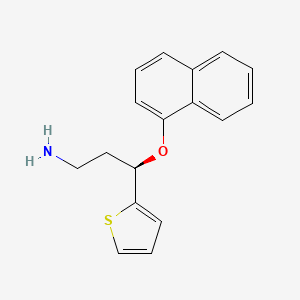![molecular formula C14H11O6S- B10852955 [4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852955.png)
[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resveratrol Potassium4,-Sulfate is a derivative of resveratrol, a polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. The sulfate derivative enhances the solubility and bioavailability of resveratrol, making it more effective for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Resveratrol Potassium4,-Sulfate typically involves the sulfation of resveratrol. This process can be achieved using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide. The reaction is carried out at a controlled temperature to ensure the selective sulfation at the 4-position of the resveratrol molecule .
Industrial Production Methods: In an industrial setting, the production of Resveratrol Potassium4,-Sulfate can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of potassium hydroxide as a base helps in the neutralization and stabilization of the sulfate ester .
Types of Reactions:
Oxidation: Resveratrol Potassium4,-Sulfate can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced back to resveratrol under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Resveratrol.
Substitution: Various substituted resveratrol derivatives.
Scientific Research Applications
Resveratrol Potassium4,-Sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sulfation reactions and the effects of sulfation on polyphenolic compounds.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Resveratrol Potassium4,-Sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Resveratrol: The parent compound with lower solubility and bioavailability.
Resveratrol 3-Sulfate: Another sulfate derivative with different sulfation position.
Quercetin: A polyphenolic compound with similar antioxidant properties but different chemical structure.
Uniqueness: Resveratrol Potassium4,-Sulfate stands out due to its enhanced solubility and bioavailability compared to resveratrol. The specific sulfation at the 4-position also imparts unique chemical and biological properties, making it a valuable compound for various scientific and therapeutic applications .
Properties
Molecular Formula |
C14H11O6S- |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate |
InChI |
InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/p-1/b2-1+ |
InChI Key |
KOTTWDFKZULRPN-OWOJBTEDSA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OS(=O)(=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine](/img/structure/B10852875.png)

![[4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid](/img/structure/B10852887.png)
![1-[2-[(2,5-Diamino-5-oxopentanoyl)amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10852888.png)
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate](/img/structure/B10852892.png)



![trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B10852899.png)
![3-((3aR,10aR)-2-Methyl-2,3,3a,4,10,10a-hexahydro-1H-2,4a-diaza-cyclopenta[b]fluoren-9-yl)-4-(1-methyl-1H-indol-3-yl)-pyrrole-2,5-dione; hydrochloride](/img/structure/B10852919.png)
![(6aR,12bR)-6-Methyl-5,6,6a,7,8,12b-hexahydro-benzo[a]phenanthridine-9,10-diol](/img/structure/B10852922.png)
![(2R)-N-[(2R)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10852925.png)
![[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852947.png)
![3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852950.png)
